2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole
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Overview
Description
2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is a heterocyclic compound that features both pyrazole and imidazole rings connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole typically involves the condensation of pyrazole derivatives with imidazole derivatives in the presence of a sulfanyl group donor. One common method involves the use of chloro(trimethyl)silane to promote the condensation reaction under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The hydrogen atoms on the pyrazole and imidazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and targets involved .
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Contains pyrazole and pyrimidine rings, showing similar biological activities
Uniqueness: 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is unique due to the presence of both pyrazole and imidazole rings connected by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-2-8-6(7-1)11-5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQODEJMMYXIGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)SC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927872-52-3 |
Source
|
Record name | 4-(1H-imidazol-2-ylsulfanyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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